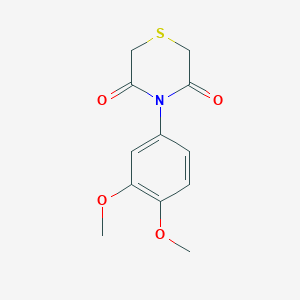

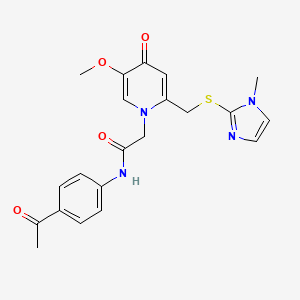

![molecular formula C17H17FN2O2S B2424485 1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-74-4](/img/structure/B2424485.png)

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis of related compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, highlights the interest in fluorinated benzimidazole derivatives due to their potential in various applications. These compounds are synthesized through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4%. The structure is confirmed by 1H NMR, showcasing the methodological advancements in the synthesis of fluorinated benzimidazoles (Huang Jin-qing, 2009).

Applications in Material Science

- In the realm of material science, novel blend membranes incorporating partially fluorinated copolymers bearing azole functions, including benzimidazole, have been synthesized. These materials are used in proton exchange membrane fuel cells (PEMFC) operating at low relative humidity. The influence of the azole group on membrane properties like microstructure, thermal properties, and water uptake was investigated, demonstrating the importance of structural elements in enhancing membrane efficiency (Campagne, B. et al., 2013).

Catalytic and Synthetic Applications

- The design of an ionic liquid based on imidazolium for the synthesis of tetrasubstituted imidazoles showcases the versatility of benzimidazole derivatives in catalytic processes. This dual-catalyst system efficiently catalyzes the synthesis under solvent-free conditions, demonstrating the potential of benzimidazole derivatives in green chemistry and organic synthesis (Zolfigol, M. et al., 2013).

Antimicrobial and Antioxidant Activities

- Benzimidazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A series of these derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited significant activities, with certain compounds showing better performance than standard drugs in specific assays. This research emphasizes the therapeutic potential of benzimidazole derivatives beyond their well-known antifungal properties (Menteşe, E. et al., 2015).

Advanced Material Applications

- The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles, including benzimidazole derivatives, underlines the chemical industry's interest in developing novel materials and chemicals with enhanced properties. These processes provide moderate to good yields of difluoromethylated products, highlighting the ongoing innovations in the field of fluorine chemistry (Thomoson, Charles S. et al., 2014).

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACXQMMVYOXNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)

![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)

![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)